alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt
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Overview
Description
Alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt is a chemical compound with the molecular formula C11H9NaO5. It is known for its unique structure, which includes both acetyl and hydroxy groups attached to a benzene ring, making it a versatile compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt typically involves the reaction of acetyl chloride with 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with sodium acetate to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid: Lacks the sodium salt component.
Beta-Acetyl-2-hydroxy-alpha-oxo-benzenepropanoic acid: Differently positioned functional groups.
Alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid diethyl ester: Contains ester groups instead of the sodium salt.
Uniqueness
Alpha-Acetyl-2-hydroxy-beta-oxo-benzenepropanoic acid mono sodium salt is unique due to its specific combination of functional groups and the presence of the sodium salt, which can influence its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C11H9NaO5 |
---|---|
Molecular Weight |
244.18 g/mol |
IUPAC Name |
sodium;2-(2-hydroxybenzoyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H10O5.Na/c1-6(12)9(11(15)16)10(14)7-4-2-3-5-8(7)13;/h2-5,9,13H,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
LSUVYFKJTOWQOD-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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